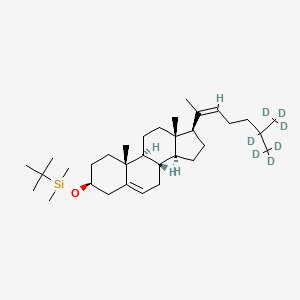
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 is a stable isotope-labeled compound with the molecular formula C33D7H51OSi and a molecular weight of 505.942 . This compound is a derivative of cholesterol, where specific hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications.
Méthodes De Préparation
The synthesis of 3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 involves several steps, including the introduction of the tert-butyldimethylsilyl group and the incorporation of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving cholesterol metabolism and lipidomics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cholesterol derivatives.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 involves its interaction with molecular targets and pathways related to cholesterol metabolism. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques, allowing researchers to study the compound’s distribution and effects in biological systems .
Comparaison Avec Des Composés Similaires
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 is unique due to its stable isotope labeling with deuterium. Similar compounds include:
3-tert-Butyldimethylsilyl Cholesterol: Lacks deuterium labeling.
20-dehydro Cholesterol: Does not have the tert-butyldimethylsilyl group.
Propriétés
Formule moléculaire |
C33H58OSi |
|---|---|
Poids moléculaire |
505.9 g/mol |
Nom IUPAC |
tert-butyl-[[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)hept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C33H58OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h13-14,23,26-30H,11-12,15-22H2,1-10H3/b24-13-/t26-,27-,28+,29-,30-,32-,33+/m0/s1/i1D3,2D3,23D |
Clé InChI |
NRNJQXSSKFRUBY-HPGMEQNESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


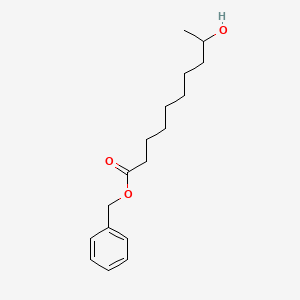
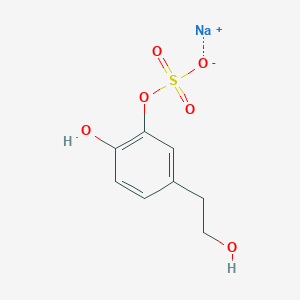
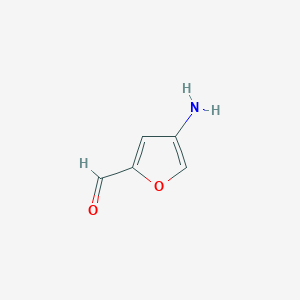
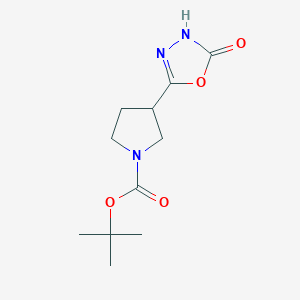
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
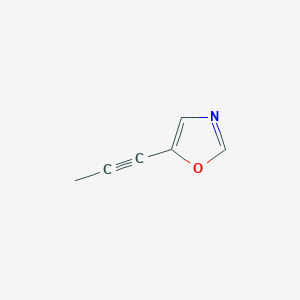
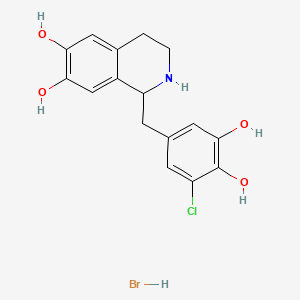
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
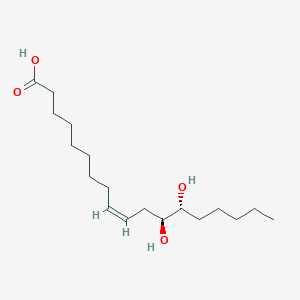
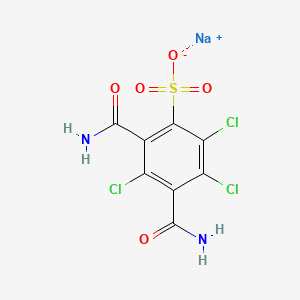
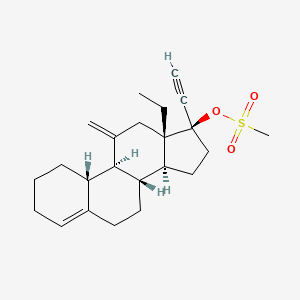
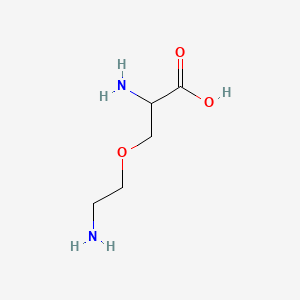
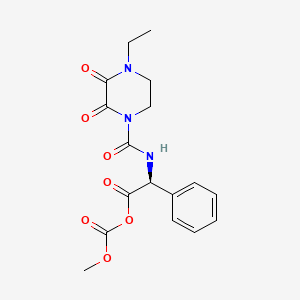
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
